molecular formula C18H32I2O2 B10859250 Oleic acid I 131

Oleic acid I 131

Cat. No.: B10859250
M. Wt: 542.3 g/mol
InChI Key: AJLNCCBKZPMARL-LMSMACSHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleic acid I 131 is a radiolabeled form of oleic acid, a monounsaturated omega-9 fatty acid. Oleic acid is naturally found in various animal and vegetable fats and oils. It is an odorless, colorless oil, although commercial samples may appear yellowish due to impurities. The radiolabeling with iodine-131 allows for the tracking and studying of oleic acid’s behavior in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleic acid can be prepared through the low-temperature crystallization of olive oil fatty acids. The process involves the saponification and purification of free fatty acids, followed by esterification and deacidification. The preparation of methyl oleate by fractional distillation and low-temperature crystallization of methyl esters of olive oil fatty acids is also a common method .

Industrial Production Methods

Industrial production of oleic acid typically involves the extraction and purification from natural sources such as olive oil. The process includes steps like saponification, esterification, and fractional distillation to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Oleic acid undergoes typical reactions of carboxylic acids and alkenes. These include:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nonanoic acid, azelaic acid.

    Reduction: Stearic acid.

    Substitution: Dibromide, glycol

Scientific Research Applications

Oleic acid I 131 has various applications in scientific research:

    Chemistry: Used to study the behavior of fatty acids in different chemical reactions.

    Biology: Helps in understanding the metabolism and distribution of fatty acids in biological systems.

    Medicine: Used in diagnostic imaging to track the distribution of fatty acids in the body.

    Industry: Applied in the development of oleogels and other fat-based products .

Mechanism of Action

Oleic acid I 131 exerts its effects by integrating into biological membranes and influencing cell membrane fluidity, receptors, intracellular signaling pathways, and gene expression. It may directly regulate the synthesis and activities of antioxidant enzymes and has anti-inflammatory effects by inhibiting proinflammatory cytokines and activating anti-inflammatory ones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oleic acid is unique due to its monounsaturated nature, which provides a balance between stability and fluidity in biological membranes. Its ability to undergo various chemical reactions and its widespread occurrence in nature make it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C18H32I2O2

Molecular Weight

542.3 g/mol

IUPAC Name

(Z)-9,10-bis(131I)(iodanyl)octadec-9-enoic acid

InChI

InChI=1S/C18H32I2O2/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h2-15H2,1H3,(H,21,22)/b17-16-/i19+4,20+4

InChI Key

AJLNCCBKZPMARL-LMSMACSHSA-N

Isomeric SMILES

CCCCCCCC/C(=C(\CCCCCCCC(=O)O)/[131I])/[131I]

Canonical SMILES

CCCCCCCCC(=C(CCCCCCCC(=O)O)I)I

Origin of Product

United States

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